Cas no 610277-83-3 (4-(o-tolyloxy)benzenesulfonyl chloride)

4-(o-Tolyloxy)benzenesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features include a benzenesulfonyl chloride group linked to an o-tolyloxy moiety, enhancing its reactivity in nucleophilic substitution reactions. This compound is particularly valuable in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-based derivatives, which find applications in pharmaceuticals, agrochemicals, and materials science. The presence of the o-tolyloxy group may influence steric and electronic properties, offering selectivity in synthetic pathways. It is typically handled under controlled conditions due to its sensitivity to moisture and reactivity. Suitable for researchers requiring precise functionalization in complex molecular architectures.
4-(o-tolyloxy)benzenesulfonyl chloride structure
610277-83-3 structure
Product Name:4-(o-tolyloxy)benzenesulfonyl chloride
CAS No:610277-83-3
MF:C13H11ClO3S
MW:282.742641687393
MDL:MFCD01631900
CID:821038
PubChem ID:2794712
Update Time:2025-10-28

4-(o-tolyloxy)benzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Methylphenoxy)benzenesulfonyl chloride
    • 4-(2-METHYLPHENOXY)BENZENESULPHONYL CHLORIDE
    • 4-(o-Tolyloxy)benzenesulfonyl chloride
    • 4-o-Tolyloxybenzenesulfonyl chloride
    • 4PBS-S03-0
    • STL302121
    • 4-(o-tolyloxy)benzene-1-sulfonylchloride
    • DTXSID20383342
    • AR1985
    • AKOS000165417
    • EN300-265771
    • CS-0071663
    • F9995-0455
    • MFCD01631900
    • 4-(o-tolyloxy)benzene-1-sulfonyl chloride
    • SCHEMBL1020708
    • DB-026119
    • 4-(2-methylphenoxy)benzene-1-sulfonyl chloride
    • AS-45252
    • 4-(2-methylphenoxy)benzenesulfonyl chloride, AldrichCPR
    • 610277-83-3
    • 4-(2-METHYLPHENOXY)BENZENESULFONYLCHLORIDE
    • 4-(o-tolyloxy)benzenesulfonyl chloride
    • MDL: MFCD01631900
    • Inchi: 1S/C13H11ClO3S/c1-10-4-2-3-5-13(10)17-11-6-8-12(9-7-11)18(14,15)16/h2-9H,1H3
    • InChI Key: IJPKGMOVNZHZKZ-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=CC=1)OC1C=CC=CC=1C)(=O)=O

Computed Properties

  • Exact Mass: 282.01200
  • Monoisotopic Mass: 282.0117431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.327
  • Melting Point: 81-85 °C
  • Boiling Point: 375.6°C at 760 mmHg
  • Flash Point: 180.9°C
  • Refractive Index: 1.586
  • PSA: 51.75000
  • LogP: 4.79560
  • Sensitiveness: Moisture Sensitive

4-(o-tolyloxy)benzenesulfonyl chloride Security Information

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abcr
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4-(o-tolyloxy)benzenesulfonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:610277-83-3)4-(o-tolyloxy)benzenesulfonyl chloride
Order Number:A909434
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:35
Price ($):2240.0
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Additional information on 4-(o-tolyloxy)benzenesulfonyl chloride

Introduction to 4-(o-tolyloxy)benzenesulfonyl chloride (CAS No: 610277-83-3)

4-(o-tolyloxy)benzenesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 610277-83-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and fine chemical synthesis. This compound serves as a crucial intermediate in the development of various bioactive molecules, particularly in the realm of medicinal chemistry. Its unique structural features, combining a tolyloxy group with a benzenesulfonyl chloride moiety, make it a versatile building block for constructing more complex and functionalized molecules.

The significance of 4-(o-tolyloxy)benzenesulfonyl chloride lies in its utility as a precursor for synthesizing sulfonamide derivatives, which are widely recognized for their pharmacological properties. Sulfonamides play a pivotal role in modern medicine, exhibiting antimicrobial, anti-inflammatory, and anticancer activities. The presence of the sulfonyl chloride group in this compound facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the tailoring of molecular architectures to meet specific pharmacological requirements.

In recent years, there has been a surge in research focused on developing novel sulfonamide-based drugs due to their broad spectrum of biological activities. The 4-(o-tolyloxy)benzenesulfonyl chloride derivative has been particularly explored for its potential in generating compounds with enhanced binding affinity and selectivity towards target enzymes and receptors. This has spurred interest among academic researchers and pharmaceutical companies aiming to develop next-generation therapeutics.

One of the most compelling aspects of 4-(o-tolyloxy)benzenesulfonyl chloride is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of 4-(o-tolyloxy)benzenesulfonyl chloride, chemists can design molecules that specifically inhibit aberrant kinase activity, thereby offering potential therapeutic benefits. Several studies have demonstrated the efficacy of sulfonamide derivatives derived from this compound in preclinical models, highlighting its promise as a scaffold for drug development.

The chemical properties of 4-(o-tolyloxy)benzenesulfonyl chloride also make it an attractive candidate for use in material science applications. For instance, its ability to undergo selective reactions with various nucleophiles allows for the creation of polymers and coatings with tailored properties. These materials can find applications in sectors ranging from electronics to biomedicine, where precise control over molecular structure is essential.

From a synthetic chemistry perspective, 4-(o-tolyloxy)benzenesulfonyl chloride exemplifies the importance of well-designed intermediates in streamlining complex synthetic pathways. Its availability as a commercial product has democratized access to this valuable building block, enabling smaller research groups and startups to explore novel chemical space without significant custom synthesis efforts. This accessibility has contributed to the rapid advancement of research in medicinal chemistry and related fields.

The structural motif present in 4-(o-tolyloxy)benzenesulfonyl chloride, featuring both an aromatic ring system and a reactive sulfonyl chloride group, is particularly amenable to further functionalization. This dual reactivity allows for the construction of highly diverse molecular libraries, which are essential for hit identification and optimization campaigns in drug discovery. Computational methods such as molecular docking and virtual screening have been increasingly employed to predict the binding modes of sulfonamide derivatives derived from this intermediate, further accelerating the drug development process.

In conclusion, 4-(o-tolyloxy)benzenesulfonyl chloride (CAS No: 610277-83-3) represents a cornerstone compound in modern chemical synthesis. Its versatility as an intermediate has positioned it at the forefront of pharmaceutical innovation, particularly in the development of sulfonamide-based therapeutics. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a vital tool for chemists and biologists alike.

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Amadis Chemical Company Limited
(CAS:610277-83-3)4-(o-tolyloxy)benzenesulfonyl chloride
A909434
Purity:99%
Quantity:25g
Price ($):2240.0
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